molecular formula C12H14O B13671813 3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 708-54-3

3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13671813
CAS No.: 708-54-3
M. Wt: 174.24 g/mol
InChI Key: SUCSKMWSQRGJDS-UHFFFAOYSA-N
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Description

3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C12H14O. It is a derivative of benzoannulene, characterized by a methyl group at the 3-position and a ketone functional group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with a suitable reagent to form the desired benzoannulene structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group and other positions on the benzoannulene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzoannulene ring, leading to a wide range of derivatives.

Scientific Research Applications

3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

708-54-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14O/c1-9-6-7-10-4-2-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3

InChI Key

SUCSKMWSQRGJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCCC2=O)C=C1

Origin of Product

United States

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